2-(Chloromethyl)-7-methoxybenzo[d]thiazole
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Overview
Description
2-(Chloromethyl)-7-methoxybenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds with significant pharmacological properties .
Preparation Methods
The synthesis of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole typically involves the reaction of 2-aminothiophenol with chloroacetic acid, followed by cyclization and chloromethylation. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
2-(Chloromethyl)-7-methoxybenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium hydride, potassium carbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Chloromethyl)-7-methoxybenzo[d]thiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole involves its interaction with various molecular targets and pathways. It can bind to DNA and proteins, affecting their function and leading to cellular effects such as inhibition of microbial growth or induction of apoptosis in cancer cells . The specific pathways involved depend on the biological context and the target organism or cell type .
Comparison with Similar Compounds
2-(Chloromethyl)-7-methoxybenzo[d]thiazole can be compared with other thiazole derivatives such as:
2-(Chloromethyl)-1,3-thiazole: Similar in structure but lacks the methoxy group, which may affect its biological activity and chemical reactivity.
7-Methoxybenzo[d]thiazole: Lacks the chloromethyl group, which may result in different reactivity and applications.
2-(Chloromethyl)-7-methoxybenzo[d]oxazole:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H8ClNOS |
---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
2-(chloromethyl)-7-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNOS/c1-12-7-4-2-3-6-9(7)13-8(5-10)11-6/h2-4H,5H2,1H3 |
InChI Key |
YEZZQSSIQKFMKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1SC(=N2)CCl |
Origin of Product |
United States |
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